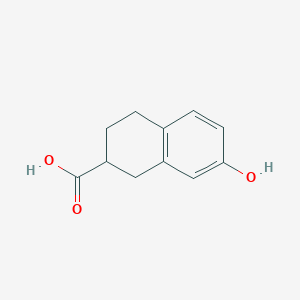

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

描述

属性

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMQTTORXXHHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561448 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31846-36-3 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31846-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Asymmetric Synthesis via Substituted Tetralones

An alternative, more stereoselective method involves starting from 7-methoxy tetralone derivatives. For example, a two-stage, three-step synthesis has been reported where:

- Wittig olefination is applied to 7-methoxy tetralone to form an olefin intermediate.

- Sharpless asymmetric dihydroxylation introduces hydroxyl groups enantioselectively.

- Platinum-catalyzed oxidation converts the intermediate to the target carboxylic acid.

This approach allows for the preparation of enantiomerically enriched products, which is important for applications requiring chiral purity.

Detailed Synthetic Procedures and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hydroxylation | H2O2, FeCl3 catalyst | Ambient to moderate temperature | Introduction of hydroxyl group at 7-position |

| 2 | Carboxylation | CO2, Pd/C catalyst | High pressure, elevated temperature | Formation of carboxylic acid at 2-position |

| 3 | Wittig Olefination (alternative) | Phosphonium ylide | Anhydrous solvent, inert atmosphere | Formation of olefin intermediate |

| 4 | Sharpless Asymmetric Dihydroxylation | OsO4, chiral ligands | Controlled temperature, aqueous solvent | Enantioselective dihydroxylation |

| 5 | Platinum-catalyzed Oxidation | Pt catalyst | Mild oxidation conditions | Conversion to carboxylic acid |

Reaction Analysis and Mechanistic Insights

- Hydroxylation : The use of hydrogen peroxide with iron(III) chloride catalyzes the formation of hydroxyl radicals that selectively attack the aromatic ring, introducing the hydroxyl group at the 7th position due to electronic and steric factors.

- Carboxylation : Carbon dioxide insertion into an organometallic intermediate or activated aromatic site under Pd/C catalysis forms the carboxylic acid functionality.

- Asymmetric synthesis : Sharpless dihydroxylation uses osmium tetroxide coordinated with chiral ligands to add hydroxyl groups stereoselectively, enabling control over the stereochemistry of the product.

Comparative Table of Preparation Routes

| Preparation Method | Advantages | Limitations | Typical Yield | Application Context |

|---|---|---|---|---|

| Hydroxylation + Carboxylation | Simple reagents, scalable | Requires high pressure CO2, moderate selectivity | Moderate to high | Industrial synthesis |

| Wittig + Sharpless + Pt oxidation | High stereoselectivity, enantiomerically pure | Multi-step, expensive catalysts | High | Pharmaceutical and fine chemicals |

| Direct oxidation of substituted tetralones | Efficient for derivatives | Limited to specific substrates | Variable | Research and development |

Research Findings and Optimization

- Optimization of the Wittig olefination step has been shown to improve overall yields and reduce side reactions by careful control of solvent and temperature.

- Use of continuous flow reactors in industrial settings enhances reaction control, safety, and throughput for hydroxylation and carboxylation steps.

- Catalysts such as Pd/C and Pt have been demonstrated to provide high selectivity and turnover numbers, making the processes economically viable for larger scale production.

- The enantioselective synthesis routes enable access to chiral forms of the acid, which are important for biological activity studies and pharmaceutical applications.

化学反应分析

Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

Oxidation: 7-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: 7-Chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been studied for its potential pharmacological effects. Its structure suggests it may interact with biological targets relevant to drug design. Notably, it has shown activity in:

- Antioxidant activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress.

- Anti-inflammatory effects : Research indicates that derivatives of naphthalene compounds can exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease treatments.

Case Studies

Several studies have reported on the synthesis and biological evaluation of naphthalene derivatives. For example:

- A study published in the Journal of Medicinal Chemistry detailed the synthesis of various naphthalene carboxylic acids and their biological evaluations, highlighting their potential as anti-cancer agents .

- Another investigation focused on the structure-activity relationship (SAR) of naphthalene derivatives, suggesting that modifications at the hydroxyl and carboxylic acid positions significantly affect their biological activity .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its functional groups allow for:

- Cross-linking agents : The compound can be used to enhance the mechanical properties of polymers by acting as a cross-linking agent.

- Synthesis of copolymers : It can be copolymerized with other monomers to create materials with tailored properties for specific applications such as coatings or adhesives.

Data Table: Polymer Properties Comparison

| Property | Conventional Polymers | Polymers with 7-Hydroxy Derivative |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Applications

Environmental Remediation

The compound's structure may also lend itself to applications in environmental science. Research indicates that naphthalene derivatives can be effective in:

- Adsorption processes : Used in water treatment systems to remove pollutants due to their hydrophobic nature.

- Biodegradation studies : Investigating how microorganisms can utilize such compounds as carbon sources could lead to improved bioremediation strategies.

Case Studies in Environmental Science

Research has shown that certain naphthalene derivatives can effectively adsorb heavy metals from aqueous solutions. For instance:

作用机制

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid

- 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid

- 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Comparison: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the ring structure can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis and research.

生物活性

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3) is a chemical compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 192.21 g/mol. This compound has garnered interest in various fields of research due to its potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This property suggests its potential use in treating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects . In experimental models, it has been shown to reduce inflammation markers and improve outcomes in conditions like colitis and other inflammatory diseases . This activity may be attributed to its ability to modulate the immune response and reduce pro-inflammatory cytokine levels.

Neuroprotective Effects

In studies focused on neuroprotection, this compound has exhibited potential benefits in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and provide symptomatic relief in conditions like Alzheimer's disease .

Cardioprotective Effects

The cardioprotective properties of this compound have been highlighted in various studies. It appears to protect myocardial cells from ischemic damage by reducing intracellular calcium overload and ROS production. This mechanism is vital for preserving cardiac function during ischemic events .

Case Studies

- Cardiomyocyte Protection : In a study involving rat cardiomyocytes exposed to doxorubicin, this compound significantly reduced cell death and improved mitochondrial function . The compound was found to enhance mitochondrial biogenesis and increase the expression of key metabolic regulators.

- Neuroprotection in Stroke Models : In rat models of ischemic stroke, the administration of this compound resulted in reduced infarct size and improved neurological outcomes. Its ability to cross the blood-brain barrier was confirmed through cerebrospinal fluid analysis .

Data Table: Biological Activities of this compound

常见问题

Q. What are the recommended synthetic routes for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing the tetralin (1,2,3,4-tetrahydronaphthalene) backbone. Key steps include:

-

Friedel-Crafts acylation to introduce the carboxylic acid group at position 2 .

-

Hydroxylation at position 7 via electrophilic substitution or catalytic oxidation, with conditions (e.g., temperature, solvent polarity) critically affecting regioselectivity .

-

Reduction of aromatic rings to achieve the tetrahydro structure, often using hydrogenation catalysts like Pd/C or PtO₂ .

-

Example : A study on 6,7-dihydroxynaphthalene-2-carboxylic acid achieved 65% yield using controlled oxidation with H₂O₂/Fe²⁺ .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Acylation | AlCl₃, Acetyl Chloride, 0°C | 40-60% | Competing side reactions at other positions |

| Hydroxylation | H₂O₂/Fe²⁺, 50°C | 50-70% | Over-oxidation to quinones |

| Reduction | H₂/Pd-C, 80 psi | 75-85% | Ring-opening byproducts |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use HPLC or UV-Vis spectroscopy to monitor degradation products over time in buffers (pH 1–13). For example, hydroxylated tetralins often degrade via decarboxylation at acidic pH .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C in inert atmospheres) .

- Light Sensitivity : Accelerated photodegradation studies under UV/visible light, comparing retention times in LC-MS to detect isomerization .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate isomers and hydroxylated byproducts .

- GC-MS : Suitable for volatile derivatives (e.g., silylated samples) to detect residual solvents or alkylated impurities .

- NMR (¹H/¹³C) : Assign peaks for positional isomers (e.g., 6-hydroxy vs. 7-hydroxy) via coupling constants and DEPT-135 spectra .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to minimize diastereomeric byproducts in this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the tetralin ring .

- Factorial Design : Use a 2³ factorial experiment (e.g., varying temperature, pressure, catalyst loading) to identify critical parameters for enantiomeric excess (ee) .

- Case Study : A study on 5,5,8,8-tetramethyl derivatives achieved 92% ee by optimizing H₂ pressure (50 psi) and reaction time (12 hrs) .

Q. How should conflicting data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity in vitro vs. cellular ROS assays .

- Dose-Response Analysis : Compare IC₅₀ values across models; pro-oxidant effects often emerge at higher concentrations (>100 µM) due to redox cycling .

- Structural Analogues : Test derivatives (e.g., methylated hydroxyl groups) to isolate the role of the 7-hydroxy moiety .

Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses near the heme group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes under physiological conditions .

- Validation : Compare predicted metabolic sites (e.g., hydroxylation at position 7) with in vitro microsomal assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardization : Replicate measurements using USP/Ph.Eur. saturation shake-flask method in buffered solutions (pH 7.4) .

- Particle Size Control : Sieve samples to uniform particle size (<50 µm) to eliminate kinetic solubility artifacts .

- Case Example : A study resolved a 10-fold discrepancy by pre-equilibrating samples for 72 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。